2-(1H-indol-3-yl)-2-methylpropan-1-amine
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Description
2-(1H-indol-3-yl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Amines and Health Implications
Research has identified certain heterocyclic amines (including 2-(1H-indol-3-yl)-2-methylpropan-1-amine) as potential carcinogens present in cooked foods and tobacco smoke. These compounds, which arise during the cooking of meat at high temperatures and are found in tobacco smoke, have drawn attention due to their possible health implications. For example, studies have detected these amines in the urine of individuals consuming a regular diet, suggesting continuous exposure through food. The presence of such amines was notably absent in patients receiving parenteral alimentation, emphasizing the dietary source of these compounds (Wakabayashi et al., 1991), (Ushiyama et al., 1993).
Indole Synthesis and Classification
The compound, being an indole derivative, also plays a role in the broader context of indole synthesis. Indoles are a significant class in organic chemistry with numerous applications in pharmaceuticals and material science. A comprehensive classification and review of indole synthesis methodologies highlight the compound's relevance in the synthesis of complex molecular structures (Taber & Tirunahari, 2011).
Environmental and Biological Monitoring
The detection of heterocyclic amines, including the one , in biological fluids such as plasma and dialysis fluid, is crucial for monitoring exposure levels, especially in populations at risk. The development of sensitive detection methods has enabled the measurement and monitoring of these compounds, contributing to a better understanding of their impact on human health (Manabe et al., 1987), (Manabe et al., 1988).
Pharmacological Applications
The broader class of compounds to which this compound belongs, the indoles, have shown promising pharmacological properties. For instance, indole derivatives have been studied for their potential protective effects on the liver, highlighting the compound's relevance in the development of therapeutic agents (Wang et al., 2016).
Analytical and Biochemical Applications
The compound's structural features, like the indole ring, are also significant in the context of analytical chemistry. The ninhydrin reaction, which reacts with primary amines including the indole ring, is a cornerstone in the analysis of amino acids, peptides, and proteins. This highlights the compound's relevance in biochemical and analytical methodologies (Friedman, 2004).
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-12(2,8-13)10-7-14-11-6-4-3-5-9(10)11/h3-7,14H,8,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRFYKZLWPFRQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CNC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165698 |
Source
|
Record name | Indole, 3-(2-amino-1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15467-31-9 |
Source
|
Record name | β,β-Dimethyl-1H-indole-3-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15467-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole, 3-(2-amino-1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole, 3-(2-amino-1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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